Bis(4-methyl-2-pentyl) phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Research Availability:

Potential Applications:

Despite the limited research, some potential applications of BMPP in scientific research can be identified:

- Environmental studies: BMPP is occasionally used as a reference compound in environmental studies due to its presence in various environmental samples. These studies aim to understand the distribution and fate of phthalates in the environment. Source: Environmental Science & Technology, 2010

- Analytical standards: BMPP is available as a commercially available standard for analytical methods used to detect and quantify phthalates in various matrices. This facilitates research on the presence and levels of phthalates in different environments and biological samples. Source: Sigma-Aldrich, Bis(4-methyl-2-pentyl) phthalate:

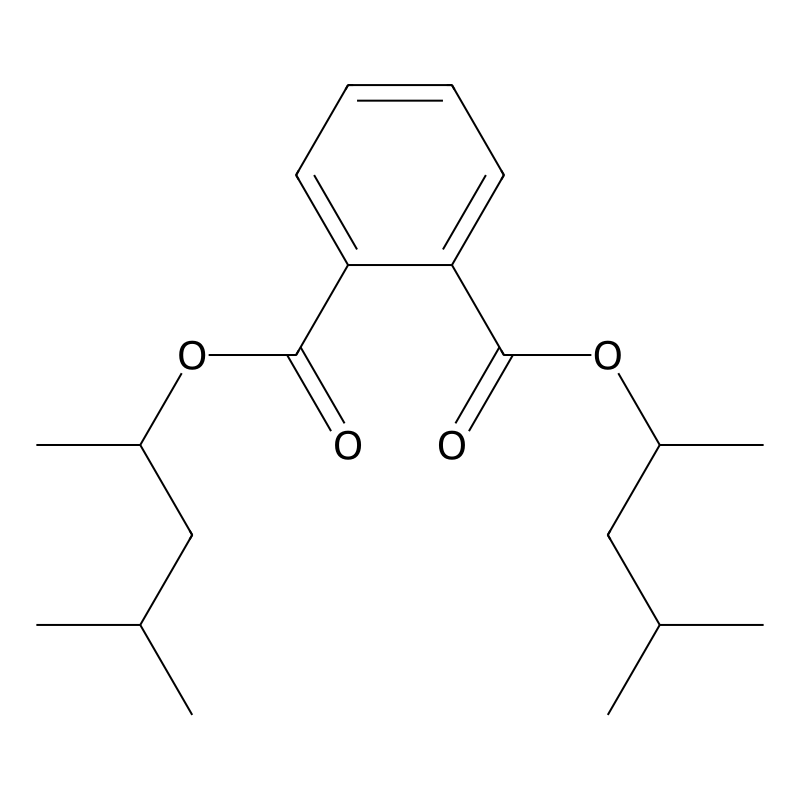

Bis(4-methyl-2-pentyl) phthalate is an organic compound with the molecular formula C20H30O4 and a molecular weight of 338.47 g/mol. It is classified as a phthalate ester, which is derived from phthalic acid. This compound consists of two 4-methyl-2-pentyl groups esterified to a phthalic acid backbone. The structure can be represented as follows:

textO ||C6H4-C-O-C6H4 | O

The compound is known for its applications in plasticizers, which enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC) .

As BMPHP is primarily used as a research reference standard, information on its mechanism of action in biological systems is not available.

- Endocrine disruption: Phthalates can interfere with hormone function, raising concerns about potential developmental and reproductive effects [].

- Environmental impact: Due to its persistence and potential for bioaccumulation, BMPHP, like other phthalates, may pose environmental concerns if released into the environment [].

- Esterification: This reaction occurs between phthalic anhydride and 4-methyl-2-pentanol, leading to the formation of bis(4-methyl-2-pentyl) phthalate and water as a byproduct. The general reaction can be summarized as:

- Hydrolysis: In the presence of water and under acidic or basic conditions, bis(4-methyl-2-pentyl) phthalate can hydrolyze back into phthalic acid and 4-methyl-2-pentanol.

Bis(4-methyl-2-pentyl) phthalate has been studied for its biological activity, particularly its endocrine-disrupting properties. Phthalates are known to interfere with hormone function, potentially leading to reproductive and developmental issues in various organisms. Specific studies have shown that exposure to this compound can affect cellular processes related to hormone signaling .

The synthesis of bis(4-methyl-2-pentyl) phthalate typically involves the following steps:

- Preparation of Phthalic Anhydride: Phthalic anhydride is obtained through the oxidation of naphthalene or ortho-xylene.

- Esterification Reaction: The prepared phthalic anhydride is reacted with 4-methyl-2-pentanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the esterification process.

- Purification: The resulting product is purified through distillation or recrystallization to obtain bis(4-methyl-2-pentyl) phthalate in high purity .

Bis(4-methyl-2-pentyl) phthalate is primarily used as a plasticizer in various applications, including:

- Polyvinyl Chloride (PVC): It enhances flexibility and durability in PVC products.

- Coatings and Adhesives: Used in formulations to improve performance characteristics.

- Textiles: Acts as a softening agent in textile manufacturing processes.

Additionally, it has potential applications in cosmetics and personal care products due to its emulsifying properties .

Interaction studies involving bis(4-methyl-2-pentyl) phthalate have focused on its effects on biological systems, particularly concerning its endocrine-disrupting capabilities. Research indicates that this compound can bind to hormone receptors, potentially leading to altered hormonal activity and developmental effects in exposed organisms .

Studies have also examined its interactions with various cellular pathways, indicating that it may influence gene expression related to reproductive health.

Several compounds share structural similarities with bis(4-methyl-2-pentyl) phthalate, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Di(2-ethylhexyl) phthalate | C22H38O4 | Widely used plasticizer; more toxic than bis(4-methyl-2-pentyl) phthalate. |

| Butyl benzyl phthalate | C19H20O4 | Commonly used in adhesives; less flexible than bis(4-methyl-2-pentyl) phthalate. |

| Di-n-butyl phthalate | C16H22O4 | Known for its strong plasticizing properties; higher toxicity levels. |

Uniqueness of Bis(4-Methyl-2-Pentyl) Phthalate

Bis(4-methyl-2-pentyl) phthalate stands out due to its specific alkyl chain structure, which contributes to its unique physical properties such as lower volatility compared to other phthalates. This characteristic makes it suitable for applications requiring stability at higher temperatures and reduced leaching from plastics .

Esterification Catalysts and Reaction Optimization for BMPP Synthesis

BMPP is synthesized via esterification of phthalic anhydride with 4-methyl-2-pentanol. Catalysts play a critical role in optimizing yield and reaction kinetics:

Sulfuric Acid Catalysis

Sulfuric acid (H₂SO₄) is a traditional catalyst for phthalate esterification. In a study on mono-2-ethylhexyl phthalate synthesis, H₂SO₄ achieved 85–90% yields under reflux conditions (140–160°C) with a 2:1 alcohol-to-anhydride molar ratio. However, side reactions, such as sulfonation of the aromatic ring, necessitate precise temperature control.

p-Toluenesulfonic Acid (PTSA)

PTSA, a stronger organic acid (pKₐ ≈ −2), minimizes side reactions. A Dean-Stark apparatus enables azeotropic water removal, yielding BMPP at 92% efficiency with a 3:1 alcohol excess. PTSA’s reusability (up to 5 cycles) enhances cost-effectiveness.

Titanium-Based Catalysts

Tetrabutyl titanate (Ti(OBu)₄) and sulfated titanium dioxide (SO₄²⁻/TiO₂) offer greener alternatives. SO₄²⁻/TiO₂ nano-catalysts achieved 93.7% BMPP yield at 170°C using response surface methodology (RSM)-optimized conditions (9 wt% catalyst, 9:1 alcohol ratio, 83 minutes). Titanium catalysts reduce corrosion risks and enable easier separation.

Functionalized Ionic Liquids (ILs)

Imidazolium-based dicationic ILs, such as (dimethyl-4-sulfobutyl-ammonium) 1,2-ethan-1-methyl-imidazolium-sulfonic acid hydrogen sulfate, achieved 98.8% diester yield at 120°C. ILs’ dual acidic sites enhance proton donation, while their non-volatility supports sustainability.

Table 1: Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Yield (%) | Reusability |

|---|---|---|---|

| H₂SO₄ | 160 | 85–90 | Low |

| PTSA | 140 | 92 | Moderate |

| SO₄²⁻/TiO₂ | 170 | 93.7 | High |

| Dicationic ILs | 120 | 98.8 | High |

Scalability Challenges in Pilot Plant vs. Laboratory-Scale Production

Scaling BMPP synthesis introduces challenges in heat management, catalyst recovery, and purity control:

Heat Transfer and Mixing

Laboratory-scale reactions (1–5 L) use jacketed glass reactors with efficient agitation. Pilot plants (50–500 L) face inhomogeneous heating, requiring advanced heat exchangers and high-shear mixers to maintain ≤5°C temperature gradients.

Catalyst Recovery

Homogeneous catalysts (e.g., H₂SO₄) necessitate neutralization and wastewater treatment, increasing costs. Heterogeneous catalysts (e.g., SO₄²⁻/TiO₂) enable filtration and reuse but require mechanical stability under high flow rates.

Purification

Lab-scale distillation under vacuum (0.1–1 kPa) removes excess alcohol, while industrial-scale wiped-film evaporators reduce thermal degradation. Residual catalyst traces in BMPP (≥50 ppm) may necessitate adsorbent columns.

Deuterated Derivative Synthesis for Analytical Applications

Deuterated BMPP (BMPP-d₄, C₂₀H₂₆D₄O₄) is synthesized for use as an internal standard in mass spectrometry:

Synthesis Protocol

- Deuterated Phthalic Acid: Platinum-catalyzed H/D exchange of potassium phthalate in D₂O at 130°C for 72 hours yields tetradeutero-phthalic acid (D-purity ≥99%).

- Esterification: Reaction with 4-methyl-2-pentanol using PTSA produces BMPP-d₄, purified via fractional distillation (b.p. 210–215°C at 1 kPa).

Applications